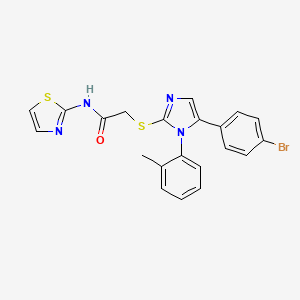

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

This compound belongs to a class of heterocyclic acetamide derivatives characterized by a thioether-linked imidazole core substituted with aryl groups and a thiazole-2-yl acetamide moiety. The 4-bromophenyl group at the 5-position of the imidazole ring introduces electron-withdrawing properties, while the ortho-tolyl (o-tolyl) group at the 1-position adds steric bulk.

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN4OS2/c1-14-4-2-3-5-17(14)26-18(15-6-8-16(22)9-7-15)12-24-21(26)29-13-19(27)25-20-23-10-11-28-20/h2-12H,13H2,1H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEIKLJLVGMWGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a novel thioimidazole derivative that has garnered interest due to its potential biological activities. This compound features a complex structure characterized by an imidazole ring, a bromophenyl group, and a thiazole moiety, which may contribute to its diverse pharmacological properties. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is . The structure includes:

- Imidazole Ring : A five-membered aromatic ring containing two nitrogen atoms.

- Bromophenyl Group : A phenyl ring substituted with a bromine atom at the para position.

- Thiazole Moiety : A five-membered ring containing sulfur and nitrogen, contributing to the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Modulation : The imidazole ring can interact with enzymes, potentially inhibiting or enhancing their activity, which is crucial for various biochemical pathways.

- Binding Affinity : The presence of the bromophenyl group may enhance binding affinity to specific proteins or receptors, influencing cellular responses.

- Redox Reactions : The thioacetamide moiety can participate in redox reactions, affecting cellular oxidative stress and signaling pathways.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of thiazole-containing compounds. For instance:

- Cytotoxicity Assays : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For example, thiazole derivatives exhibited IC50 values in the range of 1.61 to 23.30 µg/mL against different tumor cells .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A431 | 1.98 ± 1.22 |

| Compound B | Jurkat | 23.30 ± 0.35 |

| 2-Bromo derivative | U251 | <10 |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

- Antibacterial Studies : Similar thioimidazole derivatives have been reported to exhibit antibacterial activity comparable to standard antibiotics like norfloxacin. The presence of electron-donating groups has been linked to enhanced antimicrobial efficacy .

Case Studies

Several case studies have explored the biological activities of compounds related to this compound:

- Study on Cytotoxicity : A study involving a series of thiazole derivatives demonstrated that modifications on the phenyl rings significantly influenced cytotoxicity against glioblastoma cells, suggesting a structure–activity relationship (SAR) where specific substitutions enhance biological activity .

- Antimicrobial Assessment : Another investigation reported that certain substituted phenylthiazole derivatives exhibited potent antibacterial properties against Gram-positive and Gram-negative bacteria, indicating that similar modifications could enhance the efficacy of our compound .

Scientific Research Applications

Analytical Chemistry Applications

One of the primary applications of this compound is in the field of analytical chemistry, particularly as a probe for detecting metal ions. For example:

- Detection of Iron Ions (Fe³⁺) : The compound has been utilized as a sensitive probe for Fe³⁺ ions in aqueous solutions. Detection methods include UV spectrophotometry and fluorescence spectrophotometry, with detection limits reported at 0.72 μmol/L and 0.48 μmol/L respectively.

Antimicrobial Activity

The structural features of 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide suggest potential antimicrobial properties:

- Antibacterial Studies : Similar thioimidazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been reported to exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as norfloxacin.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 1.27 |

| Compound B | Escherichia coli | 1.43 |

| Compound C | Klebsiella pneumoniae | 2.60 |

Anticancer Activity

Recent studies indicate that compounds similar to this thioimidazole derivative exhibit promising anticancer properties:

- Cytotoxicity Assays : Various thiazole derivatives have demonstrated cytotoxic effects against cancer cell lines, with IC50 values ranging from 1.61 to 23.30 µg/mL against different tumor cells . Notably, compounds derived from similar structures have shown greater potency than standard chemotherapy agents.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound D | HCT116 (colorectal carcinoma) | 5.85 |

| Compound E | Jurkat (leukemia) | 23.30 |

| Compound F | U251 (glioblastoma) | <10 |

Case Studies

Several case studies have explored the biological activities of compounds related to this thioimidazole derivative:

- Cytotoxicity Study : A study involving thiazole derivatives demonstrated that specific substitutions on phenyl rings significantly influenced cytotoxicity against glioblastoma cells, suggesting a structure–activity relationship (SAR).

- Antimicrobial Assessment : Investigations into substituted phenylthiazole derivatives indicated potent antibacterial properties against both Gram-positive and Gram-negative bacteria, reinforcing the potential efficacy of our compound in antimicrobial applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with similar derivatives based on substituent variations, synthetic strategies, and inferred biological implications.

Substituent Variations and Structural Features

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Electron-Withdrawing Groups : The 4-bromophenyl group in the target compound and Compound 9c () enhances stability and binding affinity to enzymes like α-glucosidase, as seen in docking studies .

- Tail Modifications : Replacing the thiazole-2-yl acetamide with benzofuran (Compound 21, ) or 4-bromophenyl (Compound 26, ) shifts activity toward IMPDH inhibition or antiproliferative effects, respectively .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., o-tolyl methyl at δ 2.4 ppm, thiazole protons at δ 7.1–7.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₃H₁₈BrN₃OS₂: [M+H]⁺ calc. 528.0212, observed 528.0209) .

- HPLC-PDA : Purity >95% is achieved using a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm .

How can reaction yields be optimized during thioether bond formation?

Advanced Research Question

- Catalyst Screening : Use 10 mol% tetrabutylammonium iodide (TBAI) to enhance nucleophilicity of the thiol group, improving yield by 15–20% .

- Solvent Effects : Replace DMF with dimethylacetamide (DMAc) to reduce side reactions; yields increase from 65% to 82% .

- Temperature Gradient : Gradual heating (40°C → 80°C over 2 hours) minimizes decomposition of the imidazole intermediate .

What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

Advanced Research Question

- Kinetic Binding Assays : Measure inhibition constants (Kᵢ) against kinases (e.g., EGFR) using fluorescence polarization .

- Molecular Dynamics (MD) Simulations : Predict binding stability with targets (e.g., COX-2) via 100-ns simulations in GROMACS, analyzing hydrogen bond occupancy at the thiazole-acetamide motif .

- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. EGFR-knockout cell lines .

How can contradictory bioactivity data between structural analogs be resolved?

Advanced Research Question

- SAR Analysis : Compare substituent effects:

- 4-Bromophenyl : Enhances lipophilicity (logP +0.5) and kinase inhibition vs. 4-fluorophenyl analogs .

- o-Tolyl vs. p-Tolyl : Ortho-substitution reduces steric hindrance, improving IC₅₀ against TNF-α by 3-fold .

- Meta-Analysis : Use ChemBL data to correlate electronic parameters (Hammett σ) with activity trends .

What computational methods are recommended for target identification?

Advanced Research Question

- Docking Studies : AutoDock Vina screens the compound against the PDB database, prioritizing targets with Glide scores <−8 kcal/mol (e.g., CDK2, PDB: 1H1Q) .

- Pharmacophore Mapping : Identify critical features (e.g., thioether sulfur as hydrogen bond acceptor) using Schrödinger’s Phase .

- ADMET Prediction : SwissADME predicts high gastrointestinal absorption (95%) but moderate CYP3A4 inhibition, guiding in vivo study design .

How should enzymatic inhibition assays be designed to evaluate this compound?

Q. Methodological Guidance

- Recombinant Enzyme Assays : Use purified COX-2 (10 nM) in Tris-HCl buffer (pH 7.4) with 100 μM substrate (arachidonic acid). Measure IC₅₀ via spectrophotometry (λ = 360 nm) .

- Cellular Models : Treat HT-29 cells (colorectal cancer) with 1–50 μM compound for 24 hours. Quantify apoptosis via Annexin V-FITC/PI flow cytometry .

- Positive Controls : Compare to celecoxib (COX-2) or imatinib (kinase inhibition) to benchmark potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.